molecular formula C17H19N5O2S B509961 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide CAS No. 801228-04-6

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide

Cat. No.: B509961
CAS No.: 801228-04-6
M. Wt: 357.4g/mol
InChI Key: ATOWUYYBJVGZJH-UHFFFAOYSA-N
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Description

“N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide” is a synthetic organic compound that belongs to the class of thiadiazoles and quinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound combines the properties of both thiadiazole and quinazoline moieties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide” typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Thiadiazole Ring: Starting with a suitable precursor, such as a substituted hydrazine and a carbon disulfide derivative, the thiadiazole ring can be formed through cyclization reactions.

    Formation of the Quinazoline Ring: The quinazoline moiety can be synthesized from anthranilic acid derivatives through cyclization with formamide or other suitable reagents.

    Coupling of the Two Moieties: The final step involves coupling the thiadiazole and quinazoline rings through a suitable linker, such as a propanamide group, using reagents like coupling agents (e.g., EDC, DCC) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the thiadiazole ring.

    Reduction: Reduction reactions could target the quinazoline ring or the amide group.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Thiadiazole and quinazoline derivatives are known for their antimicrobial properties, and this compound could be explored for similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in cancer or infectious diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Use in the synthesis of other bioactive compounds or as an intermediate in drug production.

Mechanism of Action

The mechanism of action of “N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide” would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to modulation of signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.

    Quinazoline Derivatives: Compounds like 4-aminoquinazoline and 2-methylquinazoline.

Uniqueness

The uniqueness of “N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide” lies in its combined structure, which may confer unique biological activities and chemical properties not observed in its individual components.

Properties

CAS No.

801228-04-6

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C17H19N5O2S/c1-17(2,3)15-20-21-16(25-15)19-13(23)8-9-22-10-18-12-7-5-4-6-11(12)14(22)24/h4-7,10H,8-9H2,1-3H3,(H,19,21,23)

InChI Key

ATOWUYYBJVGZJH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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